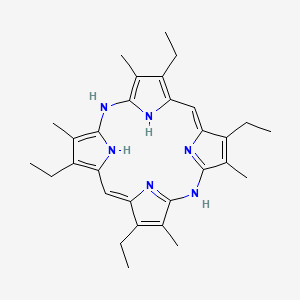
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine is a synthetic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes ethyl and methyl groups attached to the porphyrin ring, as well as nitrogen atoms at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrin derivatives.
Aplicaciones Científicas De Investigación
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking natural porphyrins, which are essential for biological processes like oxygen transport and electron transfer.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine involves its ability to interact with various molecular targets and pathways. The compound’s structure allows it to bind to metal ions, facilitating electron transfer and redox reactions. This property is crucial for its catalytic activity and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-porphine: Similar structure but lacks the nitrogen atoms at specific positions.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Contains additional ethyl groups, leading to different electronic properties.
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphine: Similar structure but with different positions of ethyl and methyl groups.
Uniqueness
The uniqueness of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine lies in its specific arrangement of ethyl and methyl groups, as well as the presence of nitrogen atoms. These features contribute to its distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C30H38N6 |
|---|---|
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
5,9,15,19-tetraethyl-4,10,14,20-tetramethyl-2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3(24),4,6,8,10,13,15,17,19-decaene |
InChI |
InChI=1S/C30H38N6/c1-9-19-15(5)27-31-23(19)13-24-20(10-2)16(6)29(32-24)36-30-18(8)22(12-4)26(34-30)14-25-21(11-3)17(7)28(33-25)35-27/h13-14,31,33,35H,9-12H2,1-8H3,(H,32,34,36) |
Clave InChI |
SNGNQUCRNXSMFY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)NC4=C(C(=C(N4)C=C5C(=C(C(=N5)N2)C)CC)CC)C)C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


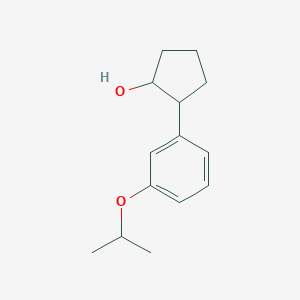
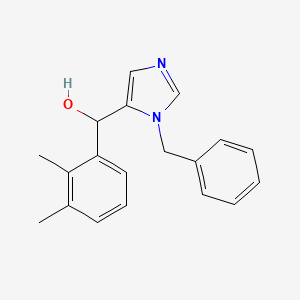

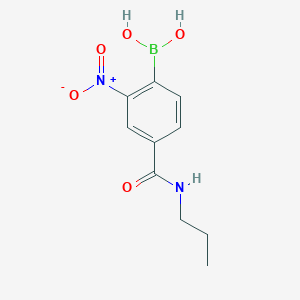
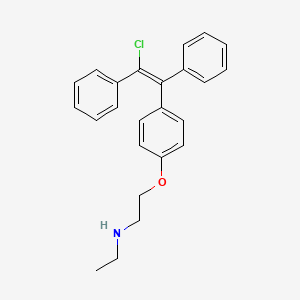
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
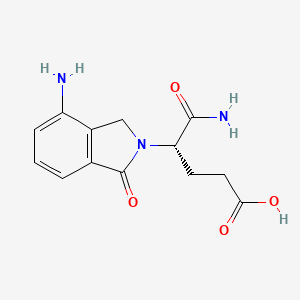
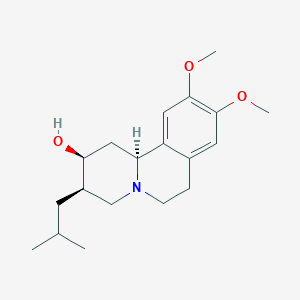
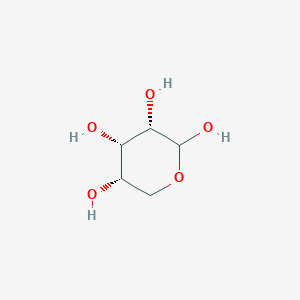
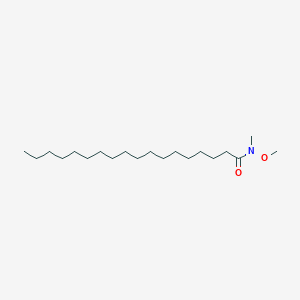
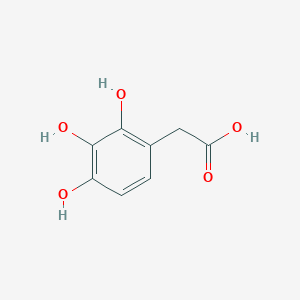

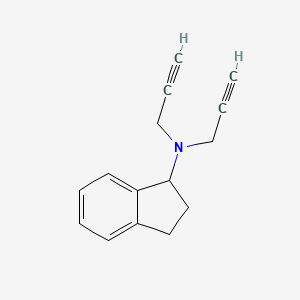
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
